

Unveiling the Spectroscopic Signature of Salvileucalin A: A Technical Guide

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Compound of Interest

Compound Name: Salvileucalin A

Cat. No.: B12378222

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For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Salvileucalin A**, a novel diterpenoid isolated from *Salvia leucantha*. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside the experimental protocols utilized for their acquisition.

Salvileucalin A, a spirocyclic diterpenoid with a rearranged neo-clerodane skeleton, has garnered interest within the scientific community. Understanding its precise chemical structure is paramount for any further investigation into its biological activity and potential therapeutic applications. Spectroscopic analysis serves as the cornerstone of this structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Salvileucalin A**.

Table 1: ^1H NMR Spectroscopic Data for Salvileucalin A (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	5.99	d	9.8
3	6.55	d	9.8
5	2.82	d	11.0
6 α	1.88	m	
6 β	1.65	m	
7 α	2.05	m	
7 β	1.95	m	
10	2.95	d	11.0
11	3.28	s	1.7
14	7.38	t	
15	6.30	t	
16	7.40	br s	
17 α	4.95	d	1.7
17 β	4.88	d	1.7
18	1.15	s	
19	1.05	s	
20 α	5.15	s	
20 β	5.08	s	

Table 2: ^{13}C NMR Spectroscopic Data for Salvileucalin A (125 MHz, CDCl_3)

Position	δC (ppm)
1	200.2
2	128.5
3	145.2
4	135.5
5	55.1
6	28.9
7	30.2
8	45.3
9	138.1
10	50.2
11	60.3
12	175.4
13	125.2
14	143.5
15	108.1
16	139.2
17	70.5
18	25.1
19	18.2
20	115.1

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Salvileucalin A

Technique	Data
HRESIMS	m/z 339.1227 [M+H] ⁺ (Calcd. for C ₂₀ H ₁₉ O ₅ , 339.1232)
IR (film)	ν_{max} 3448, 1755, 1680, 1645, 875 cm ⁻¹

Experimental Protocols

The spectroscopic data presented above were acquired using standard, rigorous laboratory procedures.

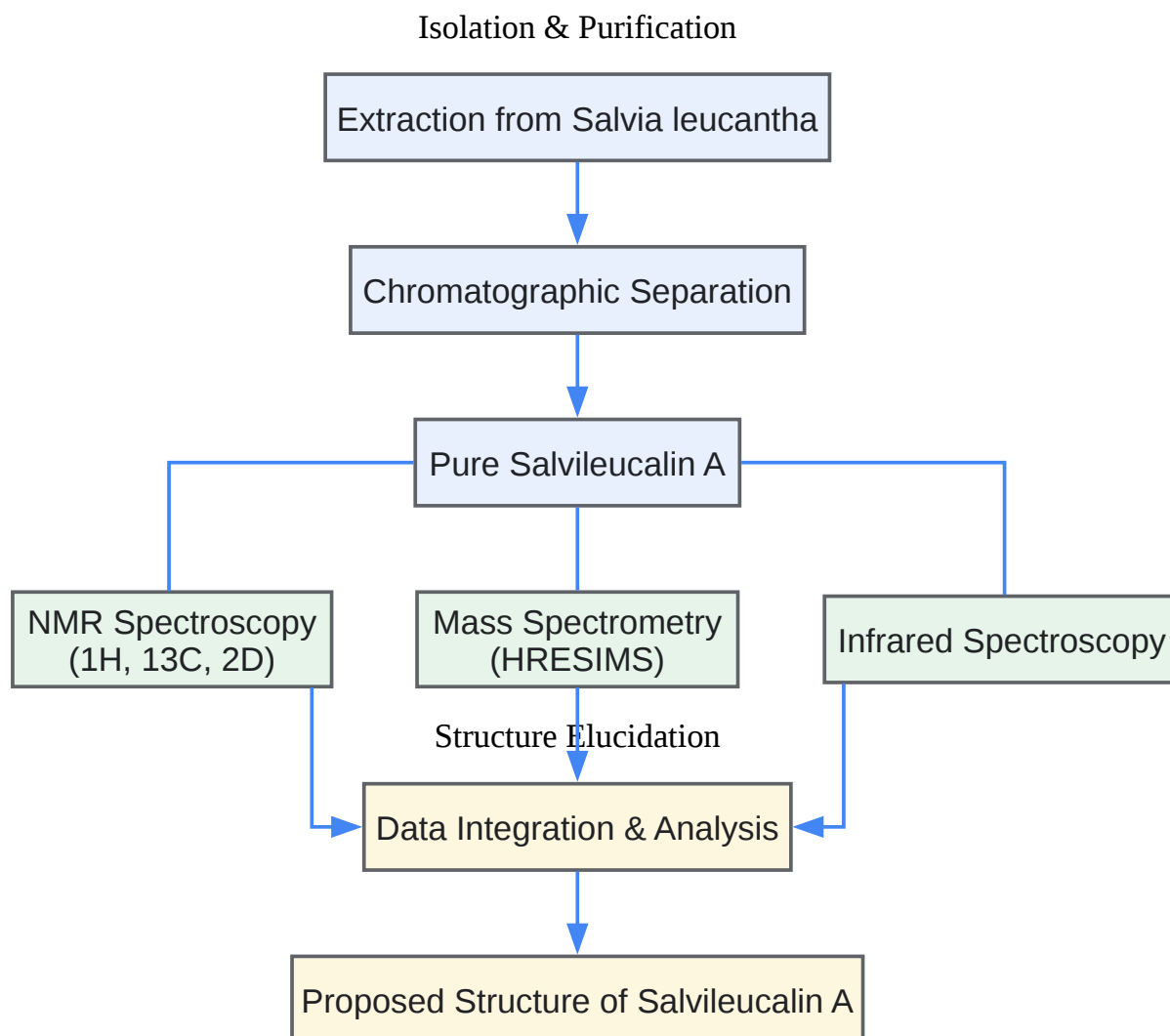
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ H 7.26 for ¹H and δ C 77.0 for ¹³C).

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The sample was introduced via a direct infusion method to determine the accurate mass and molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a JASCO FT/IR-4100 spectrometer. The data was collected from a thin film of the purified compound.

Workflow of Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structure elucidation of a novel natural product like **Salvileucalin A** is depicted in the following diagram.



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General workflow for the isolation and structural elucidation of natural products.

This comprehensive spectroscopic dataset and the outlined protocols provide a foundational resource for researchers engaged in the study of **Salvileucalin A** and related diterpenoids. The detailed structural information is essential for advancing our understanding of its chemical properties and biological functions, paving the way for future research in medicinal chemistry and drug discovery.

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